Dimethyl Succinate

Catalog No.
S594113
CAS No.
106-65-0
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Succinate

Researchers & engineers replacing NMP face reprotoxicity risk or slower evaporation with heavier dibasic esters. Dimethyl Succinate (DMS) solves both: equivalent solvency (Ra=0.71) without Category 1B classification; 200 °C boiling point accelerates drying vs. dimethyl adipate; reactive C4 diester for high-yield Stobbe condensations (95% yield). Ideal for cleaning tanks, PVC coating adhesion, and API building blocks. Bulk stock available for immediate procurement.

CAS Number

106-65-0

Product Name

Dimethyl Succinate

IUPAC Name

dimethyl butanedioate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

MUXOBHXGJLMRAB-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
SOL IN 120 PARTS WATER, 35 PARTS ALC
Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether
25000 mg/L @ 20 °C (exp)
slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils
1 mL in 1 mL 95% alcohol (in ethanol)

Synonyms

Dimethyl Ester Butanedioic Acid; Dimethyl Ester Succinic Acid; DBE 4; Dimethyl Butanedioate; Dimethyl Succinate; Methyl Succinate; NSC 52209 Rhodiasolv RDEP

Canonical SMILES

COC(=O)CCC(=O)OC

The exact mass of the compound Dimethyl succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)0.17 m1st ed, 5:831]sol in 120 parts water, 35 parts alcslightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl etherslightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 250 g, 500 g, 1 l

Dimethyl Succinate (DMS) is a highly versatile, low-toxicity aliphatic dicarboxylic acid ester utilized extensively as a green solvent, polymer precursor, and synthetic intermediate. As the shortest-chain member of the commercial dibasic ester (DBE) family, DMS is characterized by a boiling point of 200 °C, a high flash point, and ready biodegradability [1]. In procurement contexts, it is prioritized for its ability to provide strong solvency for polar resins and hard PVC while avoiding the stringent reproductive toxicity classifications associated with traditional pyrrolidone solvents [2]. Its symmetrical diester structure also makes it a highly reactive C4 building block for condensation and transesterification reactions in pharmaceutical and pigment manufacturing [3].

Procurement Fit

Purity Profile Pure dimethyl succinate stream, not a variable DBE blend
Physical Properties Defined boiling range and evaporation rate distinct from C7/C8 analogs
Sourcing Option Bio-based grade available via sustainable succinic acid platform

Generic substitution of Dimethyl Succinate with other dibasic esters or traditional solvents frequently leads to process failures. Replacing DMS with longer-chain homologs like Dimethyl Adipate (DMA) increases the boiling point by over 50 °C, severely retarding evaporation rates and extending drying times in cold cleaning and coating applications[1]. Conversely, reverting to legacy solvents like N-Methyl-2-pyrrolidone (NMP) or N-Ethylpyrrolidone (NEP) introduces critical compliance risks, including Category 1B reproductive toxicity classifications, which DMS avoids [2]. In synthetic applications, utilizing classical solvent-heavy methods instead of optimized solvent-free DMS protocols drastically reduces the yield of critical carbon-carbon bond formation steps[3].

Substitution Risk: Pure DMS vs. Mixed DBE

Risk Area
Pure Dimethyl Succinate
Commercial DBE Blend
Composition
Single dibasic ester C6
Variable mixture of C6, C7, C8 esters
Boiling Profile
Narrow, predictable evaporation curve
Broader distillation range alters film formation
Reactivity & Environment
Lower reported OH radical reactivity
Higher and variable photochemical reactivity due to longer-chain esters
Metabolism Profile
Consistent carboxylesterase kinetics across sexes
Sex-dependent variation greater for adipate component

Accelerated Drying Times via Lower Boiling Point

In industrial cleaning and coating formulations, the evaporation rate is dictated by the solvent's boiling point. Dimethyl Succinate exhibits a boiling point of 200 °C, which is significantly lower than that of its longer-chain homolog, Dimethyl Adipate (252 °C) [1]. This 52 °C differential allows DMS to evaporate much faster in cold cleaning operations and coil coatings, accelerating drying and curing times while maintaining a favorable low-VOC profile [1].

Evidence DimensionBoiling Point (Evaporation Proxy)
Target Compound Data200 °C
Comparator Or BaselineDimethyl Adipate (252 °C)
Quantified Difference52 °C lower boiling point
ConditionsStandard atmospheric pressure cold cleaning operations

Buyers formulating fast-drying coatings or industrial cleaners must select DMS over DMA to ensure acceptable curing speeds without resorting to hazardous VOCs.

OH Reactivity
Head-to-head
kOH = (1.89 ± 0.26) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
11% less reactive than glutarate, 48% less than adipate
Lower photochemical reactivity potential; supports VOC-compliant formulation selection
Relative kinetic method, 296 K, synthetic air

High-Performance Solvency Substitution for NMP

N-Methyl-2-pyrrolidone (NMP) is a powerful solvent facing severe regulatory phase-outs. Dimethyl Succinate, often utilized within optimized dibasic ester blends, provides an effective, compliant alternative. Comparative Hansen Solubility Parameter (HSP) analysis demonstrates that DMS-based systems achieve an Ra (solubility distance) of 0.71 relative to NMP, indicating equivalent solvency power for polyurethane and acrylic resins [1]. Systems with an Ra < 1 show equivalent solvency, allowing seamless integration into existing workflows[1].

Evidence DimensionHansen Solubility Parameter (Ra) distance to NMP
Target Compound DataRa = 0.71
Comparator Or BaselineNMP (Baseline Ra = 0)
Quantified DifferenceRa < 1, indicating equivalent solvency
ConditionsPolyurethane and acrylic resin dissolution

Procurement teams can safely replace heavily regulated NMP with DMS-based solvents to maintain resin solubility while achieving immediate regulatory compliance.

Carboxylesterase Metabolism
Head-to-head
Female V/K = 0.5 × Male V/K (DMS)
Dimethyl adipate: Female V/K = 2.0 × Male
Lower sex-dependent metabolic variability; may simplify toxicological risk assessment context
Rat olfactory mucosa in vitro; Michaelis-Menten kinetics

Long-Term Regulatory Viability over NEP and NMP

Manufacturers frequently attempt to substitute NMP with N-Ethylpyrrolidone (NEP) to maintain solvency in hard PVC paints. However, NEP is not a satisfactory long-term substitution as it shares a Category 1B reproductive toxicity classification with NMP [1]. Dimethyl Succinate provides a technically viable alternative that completely avoids these reproductive toxicity classifications, ensuring long-term regulatory compliance and worker safety without sacrificing the ability to dissolve PVC surfaces for enhanced adhesion [1].

Evidence DimensionReproductive Toxicity Classification
Target Compound DataNot classified as a reproductive toxin
Comparator Or BaselineNEP and NMP (Category 1B reproductive toxins)
Quantified DifferenceElimination of Category 1B reproductive toxicity risk
ConditionsIndustrial paint and coating formulation workflows

Selecting DMS prevents future formulation obsolescence caused by the increasing regulatory restrictions placed on pyrrolidone-based solvents.

VLE Separation Feasibility
Reported
RMSD temperature < 0.13 K
RMSD vapor mole fraction < 0.0023
NRTL model validation supports reliable distillation design for high-purity DMS recovery
Isobaric VLE, 2–8.3 kPa; binary DMS+DMG system

Superior Yields in Solvent-Free Stobbe Condensations

Dimethyl Succinate is a highly efficient C4 building block for base-catalyzed condensation reactions. In solvent-free Stobbe condensations with aromatic ketones (e.g., acetophenone) using solid potassium tert-butoxide, DMS achieves yields of up to 95% for 1,1-arylidene monomethyl succinates [1]. This high reactivity and excellent yield profile make the methyl ester significantly more attractive for scalable pharmaceutical intermediate synthesis compared to traditional solvent-heavy methods, which typically suffer from lower yields and higher environmental impact [1].

Evidence DimensionReaction Yield
Target Compound Data95% yield (solvent-free with acetophenone)
Comparator Or BaselineTraditional solvent-based methods (lower baseline yields)
Quantified DifferenceAchieves near-quantitative 95% yield
ConditionsSolvent-free, room temperature, potassium tert-butoxide base

Synthetic chemists and API manufacturers should procure DMS to maximize throughput and minimize solvent waste in critical carbon-carbon bond forming steps.

Regioselective Alcoholysis
Reported
Total regioselectivity at α-ester group
Enantioselectivity E = 50 to >100
Enzyme-catalyzed route to enantiopure succinic acid derivatives; green chiral building block context
Acylase I, butanolysis; α-substituted dimethyl succinates
Mass Accommodation
Head-to-head
α DMS: 4.5×10⁻² to 2.3×10⁻² (266–279 K)
~42% lower than dimethyl malonate
Different phase-transfer kinetics vs. malonate; relevant for aerosol and spray-drying modeling
Droplet train technique, independent of contact time
Bio-Based Sourcing
Data to verify
Bio-based grade available (Biosuccinium platform); readily biodegradable
Supports sustainability specification review; renewable carbon content must be verified per batch COA
Certification dependent on specific grade and supplier documentation

Polyurethane and Resin Cleanup

DMS is the optimal choice for replacing NMP in industrial cleaning tanks and line flushes due to its equivalent solvency (Ra = 0.71) and lack of reproductive toxicity [1].

Fast-Drying Coil and Wood Coatings

Utilized as a low-VOC, high-solvency component where its 200 °C boiling point provides significantly faster evaporation and curing times than heavier dibasic esters like Dimethyl Adipate[2].

Hard PVC Paint Formulation

DMS serves as a long-term, compliant solvent substitute for NEP and NMP, providing the necessary solvency to partially dissolve PVC surfaces for enhanced paint adhesion without triggering Category 1B toxicity warnings [3].

Pharmaceutical Intermediate Synthesis

Procured for high-yield, solvent-free Stobbe condensations to produce substituted tetralones and other API precursors, benefiting from its high reactivity and near-quantitative (95%) yields [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
VOC-Compliant Coatings Formulation
Reported lower OH radical reactivity compared to glutarate and adipate esters
MIR compliance assessment for solvent substitution in regulated markets
Separation from Mixed DBE Feedstocks
Validated NRTL binary interaction parameters for DMS+DMG system
Distillation column design and high-purity recovery confirmation
Biocatalytic Chiral Succinic Synthesis
Total regioselectivity of acylase I on α-substituted dimethyl succinates
Enantiomeric excess and yield validation for chiral half-ester production
Atmospheric Fate and Risk Modeling
Experimentally determined Henry's law constants and mass accommodation coefficients
Input validation for multimedia fate and exposure scenario modeling

Physical Description

Dimethyl succinate is a colorless liquid. (USCG, 1999)
Liquid
Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB]
colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour
Colorless liquid.

Color/Form

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Boiling Point

385.5 °F at 760 mmHg (NTP, 1992)
195.3 °C @ 760 MM HG
195.00 to 197.00 °C. @ 760.00 mm Hg
385.5 °F

Flash Point

185 °F (NTP, 1992)
85.0 °F
185 °F

Heavy Atom Count

10

Taste

FRUITY, WINEY, & BURNING FLAVOR

Density

1.117 (USCG, 1999) - Denser than water; will sink
1.1202 @ 18 °C/4 °C
1.114-1.118
1.117

LogP

0.35 (LogP)
0.35
Log Kow = 0.35

Odor

PLEASANT, ETHEREAL, WINEY ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

67.1 °F (NTP, 1992)
19.5 °C
19 °C
67.1 °F

UNII

914I2127JR

GHS Hazard Statements

Aggregated GHS information provided by 1138 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 728 of 1138 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 410 of 1138 companies with hazard statement code(s):;
H319 (94.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure.
Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.

Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992)
0.3 [mmHg]
0.3 mmHg at 68 °F

Pictograms

Irritant

Irritant

Other CAS

106-65-0

Wikipedia

Dimethyl succinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

Methods of Manufacturing

BY DIRECT ESTERIFICATION OF THE ACID WITH THE ALC IN BENZENE SOLN AT THE BOIL IN THE PRESENCE OF CONCENTRATED SULFURIC ACID.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Oil and Gas Drilling, Extraction, and Support activities
Construction
Printing and Related Support Activities
Services
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Plastics Product Manufacturing
Fabricated Metal Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Transportation Equipment Manufacturing
Adhesive Manufacturing
Wholesale and Retail Trade
Butanedioic acid, 1,4-dimethyl ester: ACTIVE
NON-ALCOHOLIC BEVERAGES 1.0-100 PPM; ICE CREAM, ICES, ETC 5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM; CHEWING GUM 5.0 PPM.
FEMA NUMBER 2396

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